(3S)-oxolan-3-yl carbonochloridate
Description
Properties
CAS No. |
178153-11-2 |
|---|---|
Molecular Formula |
C5H7ClO3 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-oxolan-3-yl carbonochloridate typically involves the reaction of oxolane derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate and final products.
Industrial Production Methods
On an industrial scale, the production of (3S)-oxolan-3-yl carbonochloridate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-oxolan-3-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, (3S)-oxolan-3-yl carbonochloridate can hydrolyze to form oxolane-3-ol and carbon dioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield oxolane derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride can be employed to facilitate certain reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
(3S)-Oxolan-3-yl carbonochloridate has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural components may allow it to act as an enzyme inhibitor, particularly against metallo-beta-lactamases, which are crucial in antibiotic resistance mechanisms. The compound's stereochemistry may also provide insights into structure-activity relationships (SAR) in drug design.
Case Study : A study focused on the synthesis of related oxolane derivatives demonstrated their efficacy as enzyme inhibitors, highlighting the potential of (3S)-oxolan-3-yl carbonochloridate in combating antibiotic resistance.
Organic Synthesis
The compound can serve as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to react with alcohols and amines allows for the formation of esters and carbamates, which are important intermediates in the synthesis of various organic compounds.
Table 1: Comparison of Reactivity with Other Carbonochloridates
| Compound Name | Reactivity with Alcohols | Reactivity with Amines | Applications |
|---|---|---|---|
| (3S)-Oxolan-3-yl Carbonochloridate | High | Moderate | Medicinal chemistry, organic synthesis |
| Ethyl Carbonochloridate | Moderate | High | General organic synthesis |
| Benzyl Carbonochloridate | Low | High | Aromatic compound synthesis |
Neuropharmacology
Research indicates that compounds with oxolane structures may exhibit central nervous system activity. The presence of piperidine rings in related compounds suggests potential neuropharmacological effects, making (3S)-oxolan-3-yl carbonochloridate a candidate for further investigation in treating neurological disorders.
Case Study : A recent pharmacological study evaluated the effects of oxolane derivatives on neurotransmitter systems, suggesting that modifications to the oxolane structure could enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of (3S)-oxolan-3-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The carbonochloridate group acts as an electrophile, facilitating the attack by nucleophiles. This reactivity is exploited in various synthetic applications to form desired products with high specificity.
Comparison with Similar Compounds
Structural Analogs: Chloroformates with Varied R-Groups
Key Findings :
- Reactivity: The chlorocarbonyl group in (3S)-oxolan-3-yl carbonochloridate exhibits higher electrophilicity compared to tosylates (e.g., (3R)-oxolan-3-yl tosylate), making it more reactive toward nucleophiles like amines or alcohols .
- Steric and Stereochemical Effects: The (3S)-oxolan-3-yl group imposes steric constraints due to the tetrahydrofuran ring, which can influence reaction regioselectivity. In contrast, 1-phenylethyl carbonochloridate’s planar aromatic ring allows for π-π interactions in coupling reactions .
Stereoisomeric Comparisons: 3S vs. 3R Configurations
Key Findings :
Functional Group Variants: Carbonochloridate vs. Carbamate vs. Carboxylic Acid
Key Findings :
- Stability: Carbamates (e.g., Amprenavir) are more hydrolytically stable than carbonochloridates, making them suitable for oral drug formulations .
- Synthetic Utility: The carboxylic acid derivative (2-[(3S)-oxolan-3-yl]acetic acid) is less reactive but serves as a chiral precursor for peptide coupling, contrasting with the carbonochloridate’s role in rapid acylation .
Key Findings :
- While (3S)-oxolan-3-yl carbonochloridate itself lacks direct biological activity, its carbamate derivative (Amprenavir) targets viral enzymes. In contrast, quinazoline derivatives like lapatinib directly inhibit kinase activity through planar aromatic interactions .
Q & A
Basic Research Questions
Q. What are common synthetic routes for introducing the (3S)-oxolan-3-yl group into heterocyclic scaffolds?
- The (3S)-oxolan-3-yl group is typically introduced via nucleophilic substitution reactions. For example, tosylation of (3S)-oxolan-3-ol with 4-methylbenzenesulfonyl chloride in dichloromethane and pyridine at 0°C yields a tosylate intermediate, which can undergo displacement with nucleophiles like indazole derivatives . This method achieved a 99% yield in optimized conditions .
Q. How should intermediates containing the (3S)-oxolan-3-yl group be characterized?
- Key analytical techniques include:
- LC/MS : Retention times (e.g., 0.95–1.10 min under SMD-FA05-3 conditions) and mass-to-charge ratios (e.g., m/z 273 [M+H]⁺ for bromo-fluoro-indazole derivatives) .
- ¹H-NMR : Characteristic shifts (e.g., δ 3.34–3.85 ppm for oxolane protons, δ 7.01–7.04 ppm for aromatic protons in indazole intermediates) .
Q. What safety protocols are recommended for handling (3S)-oxolan-3-yl derivatives?
- Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Avoid inhalation of vapors and ensure adequate ventilation. In case of skin contact, rinse with water for 15 minutes. Store in sealed containers in dry, ventilated areas .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments during synthesis be resolved?
- Conflicting NMR or LC/MS data may arise from diastereomeric impurities. Use chiral HPLC with polysaccharide-based columns or X-ray crystallography to confirm absolute configuration. For example, empagliflozin impurities were resolved using QbD-optimized HPLC methods with C18 columns and acetonitrile/water gradients .
Q. What strategies optimize reaction yields in (3S)-oxolan-3-yl carbonochloridate-mediated syntheses?
- Critical factors include:
- Temperature control : Reactions often proceed at 0°C to room temperature to minimize side products .
- Solvent selection : Dichloromethane or THF are preferred for their inertness and ability to dissolve polar intermediates .
- Stoichiometry : Excess reagents (e.g., 1.4 equivalents of tosyl chloride) improve conversion rates .
Q. How can Quality by Design (QbD) principles be applied to HPLC method development for impurity profiling?
- Define critical method attributes (e.g., resolution, retention time) and critical process parameters (e.g., mobile phase pH, gradient slope). For empagliflozin-related impurities, a QbD approach using Design of Experiments (DoE) identified optimal conditions: 0.1% formic acid in water/acetonitrile, 1.0 mL/min flow rate, and 30°C column temperature .
Q. What advanced techniques validate conflicting LC/MS and NMR data for (3S)-oxolan-3-yl intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
